molecular formula C16H17N3O3 B5174353 N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide

N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide

Numéro de catalogue B5174353
Poids moléculaire: 299.32 g/mol
Clé InChI: HUXHMXCBMNMZFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. MI-2 is a member of the isonicotinamide family of compounds and has been shown to selectively target the MALT1 protein, which is involved in the activation of NF-κB signaling pathways.

Mécanisme D'action

N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide selectively targets MALT1 by binding to a specific site on the protein. This binding prevents the cleavage of specific substrates by MALT1, which are required for the activation of NF-κB signaling pathways. As a result, the activity of NF-κB is inhibited, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to its ability to inhibit the activity of MALT1 and NF-κB signaling, N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has also been shown to induce DNA damage and activate the p53 pathway. This leads to the induction of apoptosis and inhibition of cancer cell growth.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide is its specificity for MALT1, which allows for selective inhibition of NF-κB signaling in cancer cells. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has some limitations for lab experiments, including its relatively low potency and solubility. These limitations may make it difficult to achieve therapeutic concentrations in vivo.

Orientations Futures

There are several future directions for research on N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide. One area of interest is the development of more potent and selective MALT1 inhibitors. Another area of interest is the exploration of the potential of N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide in combination with other cancer therapeutics, such as chemotherapy or immunotherapy. Additionally, there is interest in exploring the potential of N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide in other diseases beyond cancer, such as inflammatory and autoimmune diseases. Finally, there is interest in developing N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide as a diagnostic tool for the detection of MALT1 activity in cancer cells.

Méthodes De Synthèse

The synthesis of N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide involves a multi-step process that starts with the reaction of isonicotinic acid with thionyl chloride to produce isonicotinoyl chloride. The resulting compound is then reacted with 4-methoxyaniline to produce N-(4-methoxybenzoyl)isonicotinamide. Finally, this compound is reacted with ethylenediamine to produce N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide, or N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide.

Applications De Recherche Scientifique

N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has been extensively studied in preclinical models of cancer, particularly in lymphoma and leukemia. It has been shown to selectively inhibit the activity of MALT1, which is a key player in the activation of NF-κB signaling pathways. NF-κB signaling is involved in the regulation of a wide range of cellular processes, including cell proliferation, survival, and differentiation, and is frequently dysregulated in cancer cells. By targeting MALT1, N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.

Propriétés

IUPAC Name

N-[2-[(4-methoxybenzoyl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-4-2-12(3-5-14)15(20)18-10-11-19-16(21)13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXHMXCBMNMZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.